

An In-depth Technical Guide to Click Chemistry with ATTO 425 Azide

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Compound of Interest

Compound Name: ATTO 425 azide

Cat. No.: B12060738

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent dye **ATTO 425 azide** and its application in click chemistry for the labeling of biomolecules. It is designed to furnish researchers, scientists, and drug development professionals with the essential knowledge to effectively employ this powerful tool in their work.

Introduction to ATTO 425 Azide and Click Chemistry

ATTO 425 is a fluorescent label with a coumarin structure, notable for its strong absorption, high fluorescence quantum yield, large Stokes shift, good photostability, and low molecular weight.^{[1][2][3]} The azide modification allows it to readily participate in "click chemistry" reactions, a class of reactions known for being rapid, reliable, and specific.^{[1][2][3]}

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has become a cornerstone of bioconjugation.^{[1][4]} These reactions enable the precise and efficient covalent labeling of biomolecules such as proteins, DNA, and RNA in various applications, including life sciences research and drug development.^{[1][2][3]}

Properties of ATTO 425 Azide

A thorough understanding of the physicochemical properties of **ATTO 425 azide** is crucial for its successful implementation in experimental workflows. Key quantitative data are summarized

in the table below for easy reference.

Property	Value	Reference(s)
Molecular Weight (MW)	602 g/mol	
Excitation Wavelength (λ_{abs})	439 nm	[2]
Emission Wavelength (λ_{fl})	485 nm	[2]
Molar Extinction Coefficient (ϵ_{max})	$4.5 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$	[2]
Fluorescence Quantum Yield (η_{fl})	90%	[2]
Fluorescence Lifetime (τ_{fl})	3.6 ns	[2]
Correction Factor (CF260)	0.19	[2]
Correction Factor (CF280)	0.17	[2]

Storage and Handling: **ATTO 425 azide** should be stored at -20°C , protected from moisture and light.[2] When stored properly, it is stable for at least three years.[2] For experimental use, it is soluble in polar solvents such as DMF and DMSO.[2]

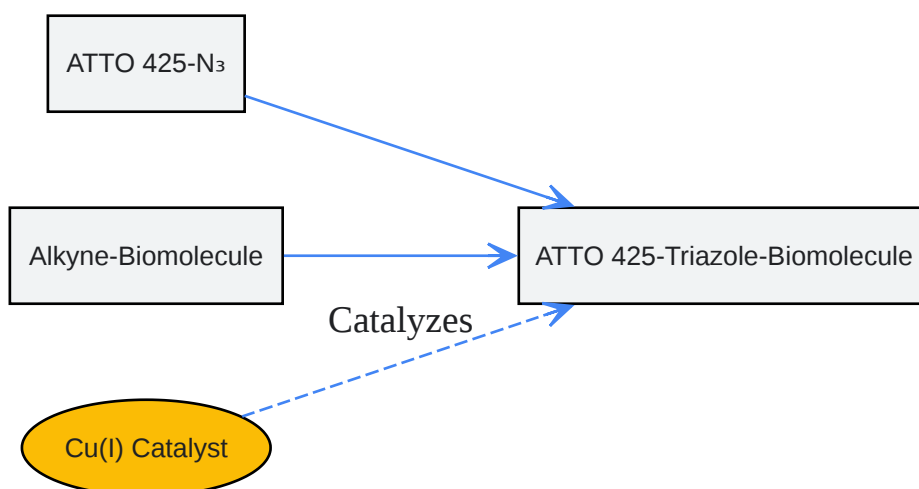
Click Chemistry Reactions with ATTO 425 Azide

ATTO 425 azide serves as a key reagent in two primary types of click chemistry reactions: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species.[5] This reaction is widely used due to its high yields and specificity.[5]

Reaction Scheme:



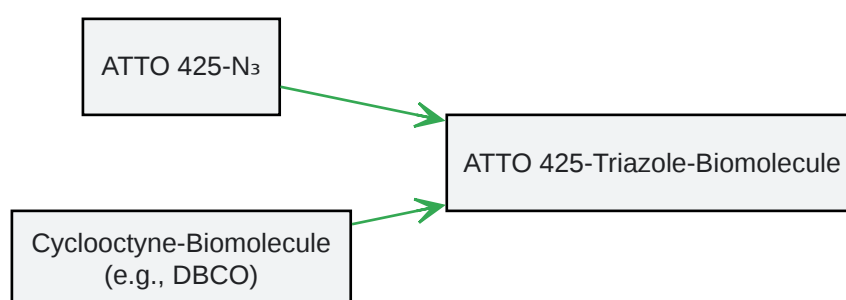
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A simplified diagram of the CuAAC reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.^[4] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for in vivo and live-cell imaging applications.^[1]

Reaction Scheme:



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A simplified diagram of the SPAAC reaction.

Comparison of CuAAC and SPAAC

The choice between CuAAC and SPAAC depends on the specific experimental requirements, particularly the tolerance of the biological system to copper.

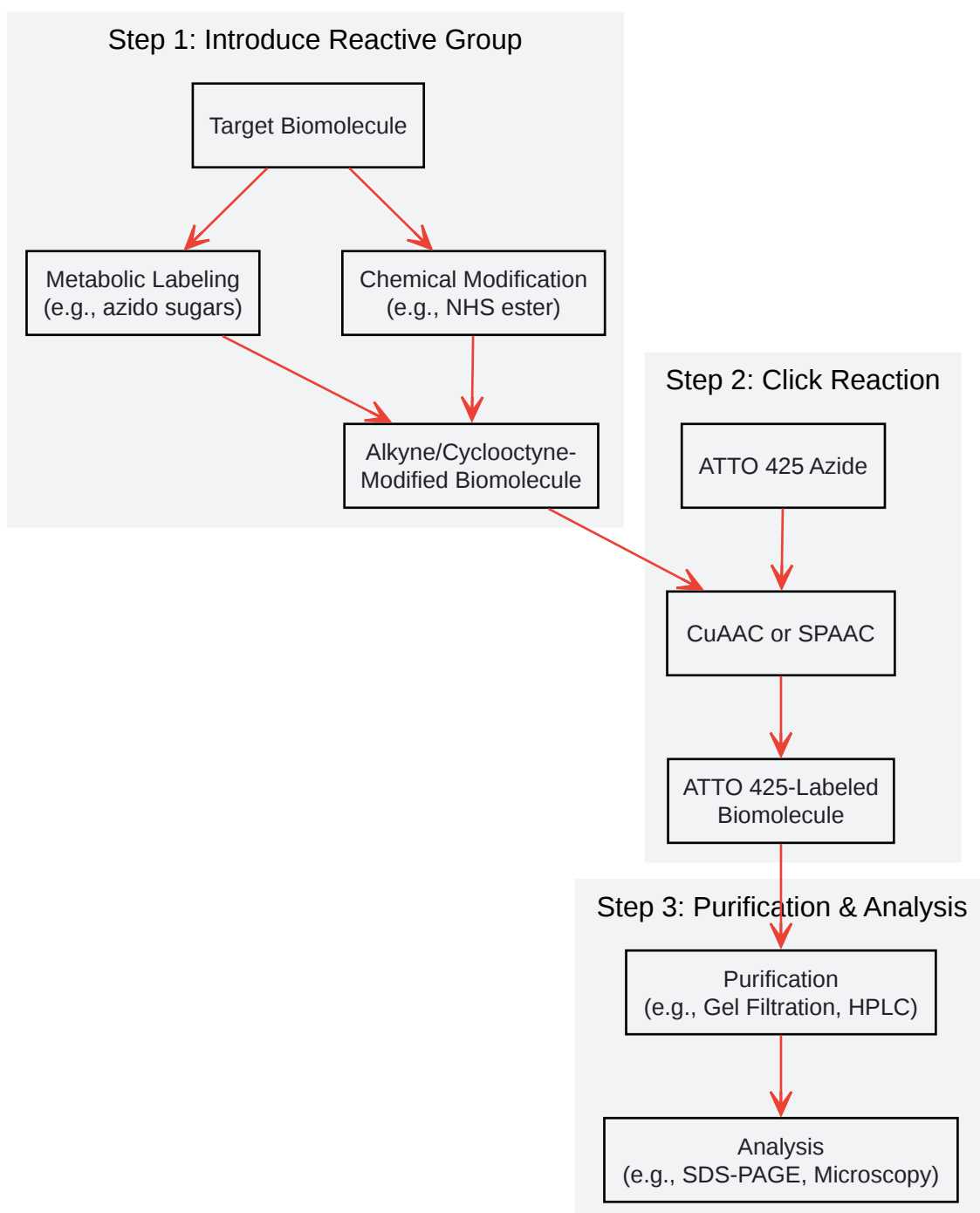
Feature	CuAAC	SPAAC	Reference(s)
Catalyst	Copper(I)	None (strain-promoted)	[1] [4]
Biocompatibility	Potentially cytotoxic due to copper	Highly biocompatible, suitable for live systems	[1]
Reaction Rate	Generally faster (10^2 - 10^3 M ⁻¹ s ⁻¹)	Slower (10^{-2} - 10^1 M ⁻¹ s ⁻¹)	[4]
Reaction Partners	Terminal Alkynes	Strained Cyclooctynes (e.g., DBCO, BCN)	[4]

Experimental Protocols

Detailed methodologies are essential for the successful application of **ATTO 425 azide** in click chemistry. The following sections provide protocols for common applications.

General Workflow for Biomolecule Labeling

The general workflow for labeling a biomolecule with **ATTO 425 azide** via click chemistry involves the introduction of a reactive partner (alkyne or cyclooctyne) into the target biomolecule, followed by the click reaction with **ATTO 425 azide**.



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A general workflow for biomolecule labeling.

Protocol for Labeling Oligonucleotides (CuAAC)

This protocol describes the labeling of an alkyne-modified oligonucleotide with **ATTO 425 azide**.^[6]

Materials:

- Alkyne-modified oligonucleotide
- **ATTO 425 azide**
- DMSO/tert-Butanol (1:1)
- Click Solution (e.g., containing TBTA as a ligand)
- Copper(I) bromide (CuBr) solution (freshly prepared)
- 0.3 M Sodium Acetate (NaOAc)
- Cold ethanol

Procedure:

- Dissolve the alkyne-modified oligonucleotide in water to a concentration of 2 mM.
- Dissolve **ATTO 425 azide** in DMSO/tert-Butanol (1:1) to a 50 mM stock solution.
- In a reaction vial, mix the oligonucleotide solution with a 2-10 fold molar excess of the **ATTO 425 azide** solution.
- Prepare the final click solution by mixing the copper(I) bromide solution with the click solution containing the ligand.
- Add the freshly prepared click solution to the oligonucleotide/azide mixture.
- Incubate the reaction for 30 minutes at 40-45°C or for 3 hours at 25°C.^[6]
- Purify the labeled oligonucleotide by ethanol precipitation. Add 0.3 M NaOAc and then cold ethanol to precipitate the DNA.
- Wash the pellet with cold ethanol and air dry.

- Resuspend the labeled oligonucleotide in a suitable buffer.

Protocol for Labeling Proteins in Cell Lysates (CuAAC)

This protocol is adapted for labeling alkyne-modified proteins in a cell lysate.

Materials:

- Cell lysate containing alkyne-modified proteins
- **ATTO 425 azide**
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Methanol, Chloroform

Procedure:

- To the cell lysate, add **ATTO 425 azide** to a final concentration of approximately 20-50 μM .
- Add THPTA to a final concentration of 100 μM .
- Add CuSO_4 to a final concentration of 20 μM .
- Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 300 μM .
- Incubate the reaction for 30 minutes at room temperature, protected from light.
- Precipitate the labeled proteins using a methanol/chloroform extraction method.
- Wash the protein pellet with methanol.
- Resuspend the labeled proteins in a suitable buffer for downstream analysis (e.g., SDS-PAGE).

Protocol for Live Cell Imaging of Glycans (SPAAC)

This protocol describes the metabolic labeling of cellular glycans with an azido sugar followed by SPAAC with a DBCO-functionalized fluorophore. While the protocol uses a generic DBCO-fluorophore, ATTO 425 can be obtained with a DBCO modification for this purpose.

Materials:

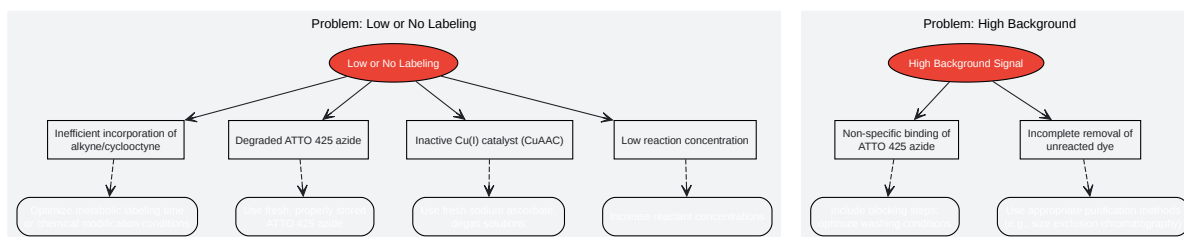
- Cultured cells
- Azido sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)
- DBCO-ATTO 425
- Phosphate-buffered saline (PBS)
- Cell culture medium

Procedure:

- Metabolic Labeling: Culture cells in the presence of the azido sugar for 1-3 days to allow for incorporation into cellular glycans.
- Washing: Gently wash the cells with warm PBS to remove unincorporated azido sugar.
- SPAAC Reaction: Incubate the cells with DBCO-ATTO 425 in cell culture medium for 15-60 minutes at 37°C, protected from light.
- Washing: Wash the cells multiple times with PBS to remove excess DBCO-ATTO 425.
- Imaging: Image the labeled cells using a fluorescence microscope with appropriate filter sets for ATTO 425.

Troubleshooting

Successful click chemistry reactions depend on careful optimization and execution. Here are some common issues and potential solutions.



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